

Spectroscopic Characterization of 1,3-Diaminopropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Diaminopropane**

Cat. No.: **B7761500**

[Get Quote](#)

This guide provides an in-depth technical analysis of the spectroscopic data for **1,3-diaminopropane** (IUPAC name: Propane-1,3-diamine), a versatile building block in organic synthesis, coordination chemistry, and drug development.^{[1][2]} A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **1,3-diaminopropane**, offering insights grounded in fundamental principles and practical applications.

Molecular Structure and its Spectroscopic Implications

1,3-Diaminopropane ($C_3H_{10}N_2$) is a simple aliphatic diamine with the molecular weight of 74.13 g/mol.^{[3][4]} Its structure, $H_2N-(CH_2)_3-NH_2$, features two primary amine groups and a flexible three-carbon chain. This seemingly simple molecule presents distinct spectroscopic features arising from the chemical environments of its protons and carbons, the vibrational modes of its functional groups, and its fragmentation behavior upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1,3-diaminopropane**, both 1H and ^{13}C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of **1,3-diaminopropane** is characterized by three distinct signals corresponding to the three chemically non-equivalent sets of protons. The exact chemical shifts can vary slightly depending on the solvent used.[\[5\]](#)

Table 1: ¹H NMR Data for **1,3-Diaminopropane**

Protons	Chemical Shift (δ) in CDCl_3 (ppm)	Multiplicity	Integration
-NH ₂	~1.15	Singlet (broad)	4H
-CH ₂ - (C2)	~1.59	Quintet	2H
-CH ₂ - (C1, C3)	~2.77	Triplet	4H

Data sourced from PubChem and ChemicalBook.[\[3\]](#)[\[6\]](#)

Interpretation:

- NH₂ Protons (δ ~1.15): The protons of the two primary amine groups are equivalent and appear as a broad singlet. The broadness of the signal is due to rapid chemical exchange with other protic species (like trace water) and quadrupole broadening from the nitrogen atom.
- Methylene Protons (C2) (δ ~1.59): The protons on the central carbon (C2) are coupled to the four protons on the adjacent C1 and C3 carbons. According to the n+1 rule, this results in a quintet (4+1=5).
- Methylene Protons (C1, C3) (δ ~2.77): The protons on the carbons adjacent to the nitrogen atoms (C1 and C3) are deshielded due to the electronegativity of the nitrogen, hence their downfield chemical shift. They are coupled to the two protons on the C2 carbon, resulting in a triplet (2+1=3).

Experimental Protocol for ¹H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **1,3-diaminopropane** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to at least 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Workflow for ^1H NMR Analysis:

Caption: Workflow for ^1H NMR Spectroscopy of **1,3-Diaminopropane**.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum of **1,3-diaminopropane** displays two signals, corresponding to the two distinct carbon environments.

Table 2: ^{13}C NMR Data for **1,3-Diaminopropane**

Carbon	Chemical Shift (δ) in CDCl_3 (ppm)
C2	~37.5
C1, C3	~39.9

Data sourced from PubChem and SpectraBase.[3][7][8]

Interpretation:

- C2 Carbon ($\delta \sim 37.5$): The central carbon atom (C2) is shielded relative to the other two carbons and appears at a lower chemical shift.
- C1 and C3 Carbons ($\delta \sim 39.9$): The two carbons directly bonded to the electronegative nitrogen atoms are deshielded and thus resonate at a higher chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1,3-diaminopropane** shows characteristic absorptions for N-H and C-H bonds.

Table 3: Key IR Absorptions for **1,3-Diaminopropane**

Wavenumber (cm^{-1})	Vibration Mode	Intensity
3350 - 3250	N-H stretching (symmetric and asymmetric)	Strong
2940 - 2850	C-H stretching (aliphatic)	Strong
1650 - 1580	N-H bending (scissoring)	Medium
1470 - 1430	C-H bending (scissoring)	Medium
1100 - 1000	C-N stretching	Medium

Data compiled from various sources, including a study on the adsorption of **1,3-diaminopropane** on zeolites.[9][10][11]

Interpretation:

- N-H Stretching ($3350 - 3250 \text{ cm}^{-1}$): The presence of a primary amine is confirmed by the two bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
- C-H Stretching ($2940 - 2850 \text{ cm}^{-1}$): These strong absorptions are characteristic of the stretching vibrations of the C-H bonds in the methylene groups.

- N-H Bending (1650 - 1580 cm^{-1}): This band arises from the scissoring vibration of the $-\text{NH}_2$ group.
- C-N Stretching (1100 - 1000 cm^{-1}): The stretching vibration of the carbon-nitrogen bond gives rise to a medium intensity band in this region.

Experimental Protocol for Liquid Film IR Spectroscopy:

- Sample Preparation: As **1,3-diaminopropane** is a liquid, a neat liquid film is the simplest method.[12][13] Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the sample holder with the prepared liquid film into the spectrometer.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for IR Spectroscopy:

Caption: Workflow for IR Spectroscopy of **1,3-Diaminopropane**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1,3-diaminopropane**, electron ionization (EI) is a common technique.

Table 4: Key Fragments in the EI-MS of **1,3-Diaminopropane**

m/z	Proposed Fragment	Relative Intensity
74	$[\text{C}_3\text{H}_{10}\text{N}_2]^+$ (Molecular Ion)	Medium
57	$[\text{C}_3\text{H}_7\text{N}]^+$	Low
44	$[\text{C}_2\text{H}_6\text{N}]^+$	High
30	$[\text{CH}_4\text{N}]^+$	Base Peak

Data sourced from the NIST WebBook.[\[14\]](#)

Interpretation:

- Molecular Ion (m/z 74): The peak at m/z 74 corresponds to the intact molecule with one electron removed.[\[14\]](#)
- Base Peak (m/z 30): The most abundant fragment is observed at m/z 30, which corresponds to the $[\text{CH}_2\text{NH}_2]^+$ ion. This is formed by the characteristic alpha-cleavage of amines, where the bond between the alpha and beta carbons is broken.
- Other Fragments: The fragment at m/z 44 ($[\text{CH}_2\text{CH}_2\text{NH}_2]^+$) is also a result of alpha-cleavage. The peak at m/z 57 is likely due to the loss of an amino group.

Experimental Protocol for EI-MS:

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Mass Spectrometry:

Caption: Workflow for Mass Spectrometry of **1,3-Diaminopropane**.

Conclusion

The spectroscopic data of **1,3-diaminopropane**, when analyzed collectively, provides a comprehensive and unambiguous structural confirmation. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon-hydrogen framework, the IR spectrum confirms the presence of primary amine and aliphatic C-H functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize **1,3-diaminopropane** in their experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 2. 1,3-二氨基丙烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. 1,3-Diaminopropane(109-76-2) ¹H NMR spectrum [chemicalbook.com]
- 7. 1,3-Diaminopropane(109-76-2) ¹³C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 1,3-Diaminopropane(109-76-2) IR Spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. eng.uc.edu [eng.uc.edu]
- 13. youtube.com [youtube.com]

- 14. 1,3-Propanediamine [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1,3-Diaminopropane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7761500#spectroscopic-data-of-1-3-diaminopropane-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com